molecular formula C9H8ClNO3 B1349153 2-(2-Chloro-4-formylphenoxy)acetamide CAS No. 333743-26-3

2-(2-Chloro-4-formylphenoxy)acetamide

Cat. No. B1349153
M. Wt: 213.62 g/mol
InChI Key: DHFRSTCPYRRWCN-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-formylphenoxy)acetamide” is a chemical compound with the molecular formula C9H8ClNO3 . It has a molecular weight of 213.62 .


Molecular Structure Analysis

The InChI code for “2-(2-Chloro-4-formylphenoxy)acetamide” is 1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) . This indicates that the compound contains a chlorinated aromatic ring attached to an acetamide group via an ether linkage .


Physical And Chemical Properties Analysis

“2-(2-Chloro-4-formylphenoxy)acetamide” is a solid at room temperature .

Scientific Research Applications

Insecticidal Activity

2-(2-Chloro-4-formylphenoxy)acetamide has been explored for its potential in the synthesis of novel phenoxyacetamide derivatives with insecticidal properties. A study demonstrated the synthesis of these derivatives through interaction with various compounds, resulting in acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These compounds, when tested against the cotton leafworm Spodoptera littoralis, showed promising insecticidal efficacy, highlighting the potential of 2-(2-Chloro-4-formylphenoxy)acetamide as a precursor in developing insecticides (Rashid et al., 2021).

Antimicrobial Activity

The chemical has been utilized in the synthesis of novel imines and thiazolidinones with potential antimicrobial activities. These compounds were synthesized from derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide and tested for their antibacterial and antifungal properties, showcasing its utility in the development of new antimicrobial agents (Fuloria et al., 2009).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has indicated that derivatives of 2-(2-Chloro-4-formylphenoxy)acetamide possess anticancer, anti-inflammatory, and analgesic activities. A study focused on the development of new chemical entities with these properties, revealing that compounds containing halogens on the aromatic ring, specifically 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showed significant potential in these areas. This suggests the chemical's relevance in creating therapeutic agents for cancer, inflammation, and pain management (Rani et al., 2014).

Synthetic Pathways and Chemical Libraries

2-(2-Chloro-4-formylphenoxy)acetamide serves as a key intermediate in synthetic chemistry for generating diverse molecular libraries. For instance, it has been employed in creating a combinatorial library based on a fungal natural product, showcasing its utility in drug discovery and development processes (Davis & Healy, 2010).

Safety And Hazards

The safety data sheet (SDS) for “2-(2-Chloro-4-formylphenoxy)acetamide” can be found online . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFRSTCPYRRWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359643
Record name 2-(2-chloro-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-formylphenoxy)acetamide

CAS RN

333743-26-3
Record name 2-(2-chloro-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (10 g) in methanol (100 ml) was added 1.0 M potassium t-butoxide (64 ml). To the mixture was added 2-chloroacetamide (5.96 g) and the mixture heated under reflux overnight. The mixture was evaporated to the residue triturated with water (500 ml) and the solid collected to give the subtitle compound (4.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step Two

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